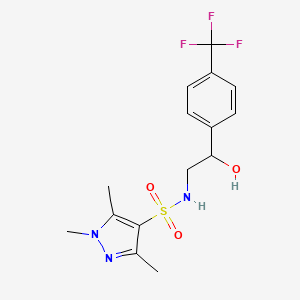

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

説明

This compound is a sulfonamide derivative featuring a 1,3,5-trimethyl-substituted pyrazole core linked to a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl group. The methyl groups on the pyrazole ring may reduce steric hindrance compared to bulkier substituents, optimizing interactions with hydrophobic binding pockets in biological targets.

特性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O3S/c1-9-14(10(2)21(3)20-9)25(23,24)19-8-13(22)11-4-6-12(7-5-11)15(16,17)18/h4-7,13,19,22H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSBUDWKVCNKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide compound with significant biological activity. This compound features a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 381.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for drug design as it affects the compound's absorption and distribution in biological systems.

The biological activity of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide moiety allows for strong hydrogen bonding capabilities, facilitating interactions with biological targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It modulates receptor activity, potentially influencing signaling pathways relevant to various diseases.

Biological Activities

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : Exhibits potential in reducing inflammation through modulation of inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest activity against cancer cell lines.

Research Findings

Recent studies have focused on the pharmacological effects of this compound. Notable findings include:

- Study on Antimicrobial Effects : A study indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

| Study | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S. aureus | 32 µg/mL | |

| E. coli | 64 µg/mL |

- Anti-inflammatory Mechanism : Research demonstrated that the compound reduced pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

- Case Study on Inflammation : In a controlled trial involving animal models of arthritis, treatment with N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide resulted in decreased paw swelling and reduced levels of inflammatory markers .

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines and found it induced apoptosis in breast cancer cells through activation of caspase pathways .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Observations:

- Pyrazole Substitution: The target compound’s 1,3,5-trimethyl configuration contrasts with analogs featuring mono-methyl (1798538-08-5) or difluoromethyl groups (1006994-26-8). Increased methylation may enhance metabolic stability but reduce solubility compared to halogenated derivatives .

- Sulfonamide-Linked Groups: The hydroxyethyl-CF₃-phenyl group in the target compound is distinct from nitropropyl (1006994-26-8) or chlorophenoxymethyl (1005629-66-2) moieties.

Pharmacokinetic and Pharmacodynamic Implications

Lipophilicity and Solubility

- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), similar to difluoromethyl analogs (e.g., 1006994-26-8). However, the hydroxyl group may partially offset this by improving aqueous solubility compared to non-polar derivatives like 1005629-66-2 .

- The 1,3,5-trimethyl pyrazole core likely reduces oxidative metabolism compared to unsubstituted analogs, as methyl groups are less susceptible to cytochrome P450-mediated oxidation .

Receptor Binding and Selectivity

- For example, rodent β3-AR agonists often fail in humans due to receptor subtype differences; however, the CF₃ group’s hydrophobicity may improve human β3-AR binding compared to less lipophilic analogs .

- Enzyme Targets : Sulfonamides are common in carbonic anhydrase (CA) inhibitors. The target compound’s CF₃ group may mimic CA-binding motifs seen in drugs like acetazolamide, though its pyrazole core differs from classical thiadiazole scaffolds .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Synthesize the pyrazole sulfonamide core via nucleophilic substitution. React 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol in anhydrous THF under inert atmosphere, using triethylamine (TEA) as a base. Monitor reaction completion via TLC (ethyl acetate/hexane 1:3) .

- Step 2 : Purify the product via recrystallization (chloroform/petroleum ether, 1:2 v/v) to enhance yield and purity. Adjust pH during workup to ~5 using dilute HCl to precipitate impurities .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) to mimic physiological conditions. Use HPLC-UV to quantify solubility limits. Partition coefficients (logP) can be calculated via shake-flask method with octanol/water .

- Stability : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (60% RH). Monitor degradation via LC-MS, focusing on hydrolysis of the sulfonamide group and oxidation of the trifluoromethyl moiety .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : Use , , and NMR in deuterated DMSO or CDCl₃. Assign peaks by comparing with analogous pyrazole-sulfonamide derivatives (e.g., δ ~2.3 ppm for pyrazole-CH₃; δ ~7.8 ppm for CF₃-substituted aryl protons) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/water). Refine structures using SHELXL-2018, with anisotropic displacement parameters for heavy atoms (e.g., sulfur, fluorine). CCDC deposition is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the pyrazole (e.g., methyl vs. ethyl groups) and aryl rings (e.g., electron-withdrawing vs. donating groups). Use computational docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .

- Biological Assays : Test derivatives in dose-response assays (IC₅₀ determination) and compare with parent compound. Include positive controls (e.g., known inhibitors) and validate selectivity via counter-screening against unrelated targets .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling predictions?

- Methodological Answer :

- Refinement Checks : Re-examine SHELXL refinement parameters (e.g., restraints for disordered CF₃ groups). Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .

- Density Functional Analysis : Use Gaussian 16 to calculate electrostatic potential maps and identify regions of electron density mismatch. Adjust torsional angles in the model to align with crystallographic data .

Q. How can metabolic stability and toxicity mechanisms be evaluated preclinically?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the ethyl-hydroxy moiety) using high-resolution MS .

- Toxicity Profiling : Use in vitro hepatocyte models (e.g., HepG2 cells) to assess mitochondrial membrane potential (JC-1 assay) and ROS generation (DCFH-DA probe). Correlate findings with in silico predictions (e.g., ProTox-II) for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。